alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a dimethylamino group, and a thioamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide typically involves the reaction of appropriate pyrimidine derivatives with dimethylformamide dimethyl acetal (DMFDMA) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an enaminone intermediate, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of p38 MAP kinase, which is involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanone
- Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanol
- Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanamine
Uniqueness
Alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide is unique due to its thioamide group, which imparts distinct chemical and biological properties. This group can participate in specific reactions that are not possible with other similar compounds, making it valuable for certain applications .
Eigenschaften
CAS-Nummer |
97189-36-1 |
---|---|
Molekularformel |
C16H18N4S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(Z)-3-(dimethylamino)-2-(6-methylpyrimidin-4-yl)-N-phenylprop-2-enethioamide |
InChI |
InChI=1S/C16H18N4S/c1-12-9-15(18-11-17-12)14(10-20(2)3)16(21)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,19,21)/b14-10- |
InChI-Schlüssel |
RUEKPHNZYSPNMY-UVTDQMKNSA-N |
Isomerische SMILES |
CC1=CC(=NC=N1)/C(=C/N(C)C)/C(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=NC=N1)C(=CN(C)C)C(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.